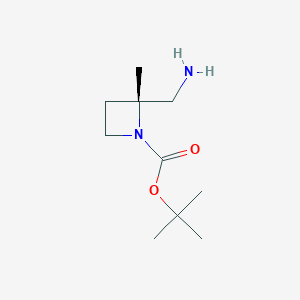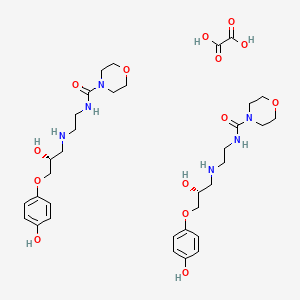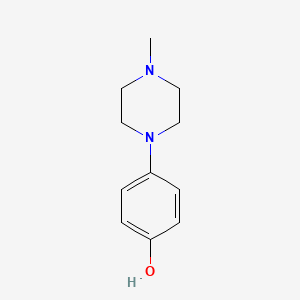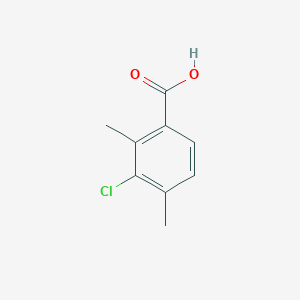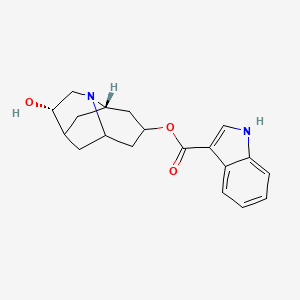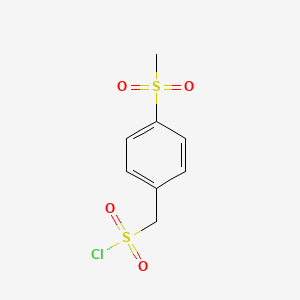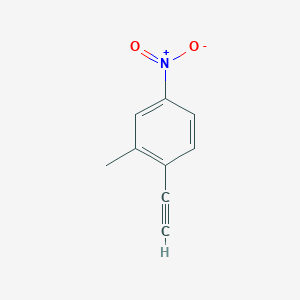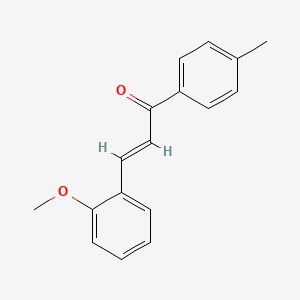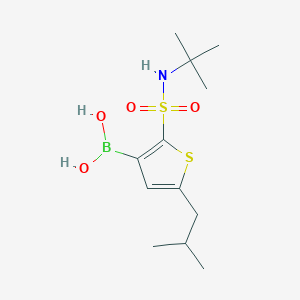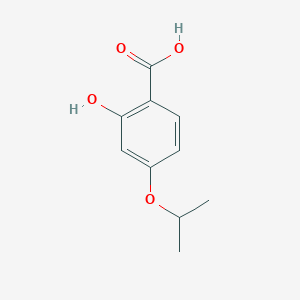
4-Fluoro-3-diethylaminomethylaniline
概要
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .科学的研究の応用
Dye Intermediate and Derivative Synthesis
4-Fluoro-3-nitroaniline, closely related to 4-Fluoro-3-diethylaminomethylaniline, is significantly important in the U.S.A. as a novel dye intermediate. Its utility extends beyond dyes to pharmaceuticals and insecticides, with various N-substituted derivatives being explored for these purposes (Bil, 2007).
Synthesis of Quinoline Derivatives
The synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. These compounds have shown significant anticancer activity, indicating potential applications in medicinal chemistry (Bhatt et al., 2015).
Building Blocks in Medicinal Chemistry
3-Amino-4-fluoropyrazoles are of interest as building blocks in medicinal chemistry. Their synthesis involves a monofluorination process, indicating their utility in the development of new pharmaceuticals (Surmont et al., 2011).
Synthesis of Antimicrobial Agents
Fluorinated quinolines and their derivatives have been synthesized and screened for antimicrobial properties. This research highlights the potential of fluorinated compounds in developing new antibacterial agents (Bonacorso et al., 2018).
Fluorine's Impact in Molecular Recognition
Research into fluoro-hydroxyprolines shows that fluorination affects molecular recognition in biological systems. These studies provide insights into how fluorine modifications can alter protein interactions, which is valuable for protein engineering (Testa et al., 2018).
Fluorinated Amino Acids in Protein Engineering
Fluoro amino acids are increasingly relevant in the biosciences and pharmaceutical industry. Their unique properties, derived from the fluorine-carbon bond, make them valuable tools for protein engineering, offering enhanced stability and altered activity in protein variants (Odar et al., 2015).
Fluoroaromatics in pH Measurement
Fluorinated o-aminophenol derivatives have been developed for intracellular pH measurement, showcasing the utility of fluorinated compounds in creating sensitive biological probes (Rhee et al., 1995).
Bioactivation of Fluoroanilines
Studies on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, reveal their transformation into reactive benzoquinoneimines, which has implications in toxicology and pharmacology (Rietjens & Vervoort, 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(diethylaminomethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNAMVZPHXGABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




